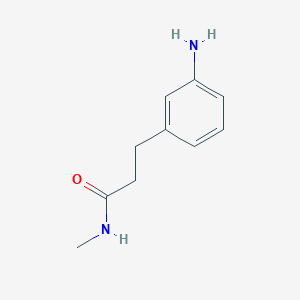

3-(3-aminophenyl)-N-methylpropanamide

Overview

Description

3-(3-aminophenyl)-N-methylpropanamide is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry and Biochemistry

3-(3-Aminophenyl)-N-methylpropanamide serves as a significant synthetic intermediate in chemical research. Its structural components, including the amine group and the amide functionality, make it versatile for modifications and transformations. This adaptability facilitates the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science. For instance, its amine group can undergo various reactions, including alkylation, acylation, and coupling, to generate a wide range of derivatives with potential bioactive properties (Friedman, 2003).

Mechanism of Action

Target of Action

The primary target of 3-(3-aminophenyl)-N-methylpropanamide is the Folate Receptor Alpha (FolRα). This receptor is a cell-surface protein that is overexpressed in certain types of cancers, including ovarian and endometrial cancers . The overexpression of FolRα in these cancer cells and its restricted expression in normal tissues make it a promising target for cancer therapy .

Mode of Action

this compound, also known as SC209, is a tubulin-targeting cytotoxic agent . It is part of a larger compound known as STRO-002, which is an antibody-drug conjugate (ADC) that targets FolRα . STRO-002 binds to FolRα with high affinity, internalizes rapidly into target positive cells, and releases SC209 . SC209 has reduced potential for drug efflux via P-glycoprotein 1 drug pump compared with other tubulin-targeting payloads .

Biochemical Pathways

The biochemical pathways affected by this compound involve the disruption of tubulin, a key protein in the formation of the cell’s cytoskeleton . By targeting tubulin, SC209 disrupts the cell’s structure and division process, leading to cell death .

Pharmacokinetics

The pharmacokinetic properties of this compound contribute to its bioavailability and efficacy. STRO-002, which carries the this compound molecule, is stable in circulation with no change in drug-antibody ratio (DAR) for up to 21 days and has a half-life of 6.4 days in mice

Result of Action

The result of the action of this compound is significant tumor growth inhibition in FolRα-expressing xenograft models and patient-derived xenograft models . While STRO-002 lacks nonspecific cytotoxicity toward FolRα-negative cell lines, bystander killing of target negative cells was observed when cocultured with target positive cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. Combination treatment with carboplatin or Avastin further increased STRO-002 efficacy in xenograft models . .

Biochemical Analysis

Cellular Effects

Related compounds, such as STRO-002, which contains a tubulin-targeting 3-aminophenyl hemiasterlin warhead, have shown potent cytotoxic activity .

Molecular Mechanism

Similar compounds have been involved in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Dosage Effects in Animal Models

The effects of different dosages of 3-(3-aminophenyl)-N-methylpropanamide in animal models have not been studied .

Properties

IUPAC Name |

3-(3-aminophenyl)-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12-10(13)6-5-8-3-2-4-9(11)7-8/h2-4,7H,5-6,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBPZATWDRHOQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

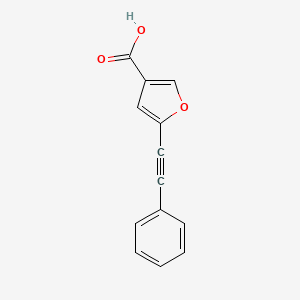

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-(3-hydroxypropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1518771.png)

![4-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid](/img/structure/B1518778.png)

![N-(3-{[(2-chloroacetyl)amino]methyl}phenyl)cyclopropanecarboxamide](/img/structure/B1518779.png)

![1-tert-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1518785.png)

![ethyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1518792.png)